

Comparative Guide to TD-1092: A Pan-IAP Degradator for Cancer Research

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Compound of Interest

Compound Name: TD1092

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This guide provides a comparative analysis of TD-1092, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Inhibitor of Apoptosis Proteins (IAPs). Its performance is compared with other known IAP inhibitors, supported by available experimental data.

Introduction to TD-1092

TD-1092 is a pan-inhibitor of apoptosis (IAP) degrader that functions as a PROTAC. It recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). By degrading these key anti-apoptotic proteins, TD-1092 promotes cancer cell apoptosis and inhibits the TNF α -mediated NF- κ B signaling pathway. In MCF-7 cells, TD-1092 inhibits cell growth with a reported IG50 of 0.395 μ M^[1].

Performance Comparison of IAP-Targeting Compounds

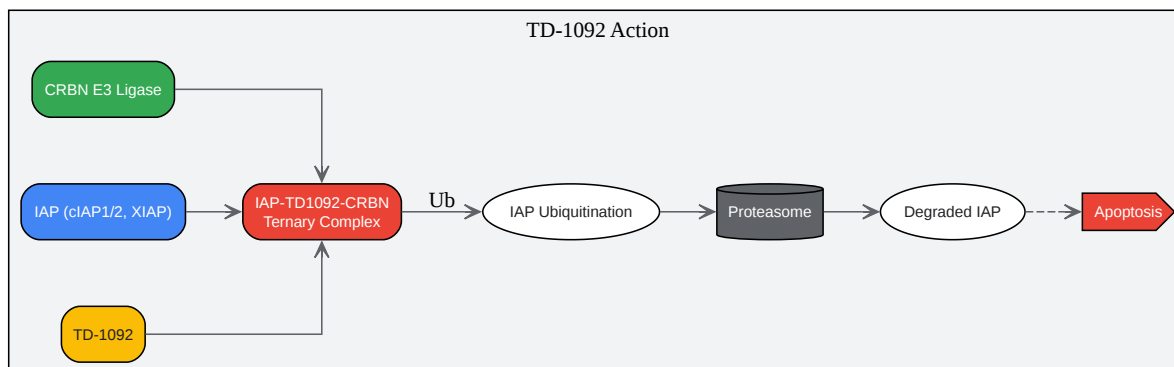
The efficacy of TD-1092 can be contextualized by comparing its activity with other small molecule IAP inhibitors and degraders. The following table summarizes key performance metrics for TD-1092 and selected alternatives. It is important to note that the available data includes different metrics such as degradation potency (DC50, IG50) and binding affinity (Kd,

Ki, IC50), which may not be directly comparable but offer valuable insights into their mechanisms and potency.

| Compound | Type | Target IAPs | Potency | E3 Ligase Recruited |
|-------------------------|-------------------|----------------------------|---|---------------------|
| TD-1092 | PROTAC Degradator | cIAP1, cIAP2, XIAP | IG50: 0.395 μ M (MCF-7 cells)[1] | CRBN |
| Birinapant (TL32711) | SMAC Mimetic | cIAP1, XIAP | Kd: <1 nM (cIAP1), 45 nM (XIAP)[2] | N/A |
| GDC-0152 | SMAC Mimetic | cIAP1, cIAP2, XIAP, ML-IAP | Ki: 17 nM (cIAP1), 43 nM (cIAP2), 28 nM (XIAP), 14 nM (ML-IAP)[3][4][5] | N/A |
| LCL161 | SMAC Mimetic | cIAP1, XIAP | IC50: 0.4 nM (cIAP1), 35 nM (XIAP)[6] | N/A |
| Xevinapant (Debio 1143) | SMAC Mimetic | cIAP1, cIAP2, XIAP | Data not available in a comparable format. | N/A |

Mechanism of Action of TD-1092

TD-1092 operates through a PROTAC-mediated mechanism. One end of the molecule binds to an IAP protein (cIAP1, cIAP2, or XIAP), while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the target IAP, marking it for degradation by the proteasome. This degradation leads to the activation of caspases and subsequent apoptosis.



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Caption: Mechanism of action of TD-1092 as a PROTAC degrader.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the specificity and selectivity of compounds like TD-1092. Below are protocols for key experiments.

Cellular Degradation Assay (Western Blot)

Objective: To determine the dose- and time-dependent degradation of target proteins (cIAP1, cIAP2, XIAP) upon treatment with a degrader.

Methodology:

- **Cell Culture and Treatment:** Plate cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader (e.g., 0.1 μ M to 10 μ M) for various time points (e.g., 0.5 to 24 hours). Include a vehicle control (e.g., DMSO).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
- **SDS-PAGE and Western Blotting:**
 - Separate equal amounts of protein on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by plotting the normalized protein levels against the degrader concentration.

Competitive Binding Assay

Objective: To determine the binding affinity (K_i) of a compound to a target protein by measuring its ability to displace a known fluorescently labeled ligand.

Methodology:

- **Reagents:** Purified IAP protein (e.g., BIR3 domain of XIAP), a fluorescently labeled probe known to bind the target, and the test compound.
- **Assay Setup:** In a microplate, add the IAP protein and the fluorescent probe at a fixed concentration. Add serial dilutions of the test compound.
- **Incubation:** Incubate the plate at room temperature to allow the binding to reach equilibrium.

- **Measurement:** Measure the fluorescence polarization. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.
- **Data Analysis:** Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Global Proteomics for Selectivity Profiling

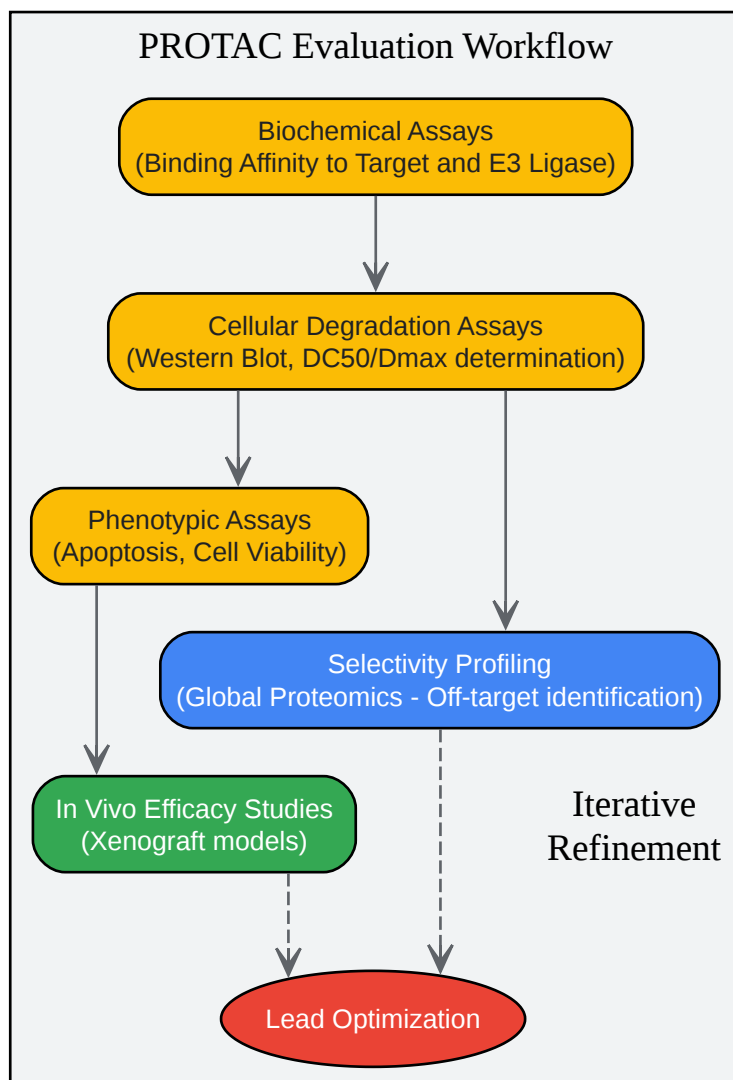
Objective: To assess the selectivity of a degrader by identifying off-target proteins that are degraded upon treatment.

Methodology:

- **Cell Treatment and Lysis:** Treat cells with the degrader at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells and extract proteins.
- **Protein Digestion and Peptide Labeling:** Digest the proteins into peptides using trypsin. Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
- **LC-MS/MS Analysis:** Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:**
 - Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
 - Identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control. These are potential off-targets.
 - Bioinformatic analysis can be used to identify pathways and cellular processes affected by the off-target degradation.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC like TD-1092, from initial characterization to selectivity assessment.



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Caption: A typical experimental workflow for evaluating a PROTAC.

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